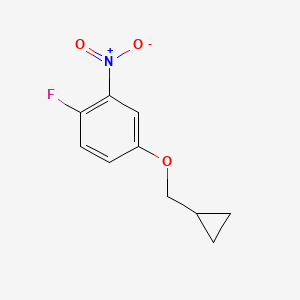

4-(Cyclopropylmethoxy)-1-fluoro-2-nitrobenzene

Description

Properties

IUPAC Name |

4-(cyclopropylmethoxy)-1-fluoro-2-nitrobenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10FNO3/c11-9-4-3-8(5-10(9)12(13)14)15-6-7-1-2-7/h3-5,7H,1-2,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEKXVFKITNLXGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1COC2=CC(=C(C=C2)F)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Cyclopropylmethoxy)-1-fluoro-2-nitrobenzene typically involves multiple steps, starting from commercially available precursors. One common method involves the nitration of 4-(Cyclopropylmethoxy)-1-fluorobenzene using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is typically carried out at low temperatures to prevent over-nitration and to ensure the selective formation of the nitro compound.

Industrial Production Methods: In an industrial setting, the production of 4-(Cyclopropylmethoxy)-1-fluoro-2-nitrobenzene may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency and scalability of the production process.

Types of Reactions:

Reduction: The nitro group in 4-(Cyclopropylmethoxy)-1-fluoro-2-nitrobenzene can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

Substitution: The fluorine atom on the benzene ring can undergo nucleophilic aromatic substitution reactions with various nucleophiles, leading to the formation of substituted derivatives.

Oxidation: Although less common, the compound can undergo oxidation reactions under specific conditions, potentially leading to the formation of nitroso or other oxidized derivatives.

Common Reagents and Conditions:

Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.

Substitution: Sodium methoxide or other nucleophiles in polar aprotic solvents.

Oxidation: Potassium permanganate or other strong oxidizing agents under controlled conditions.

Major Products:

Reduction: 4-(Cyclopropylmethoxy)-1-fluoro-2-aminobenzene.

Substitution: Various substituted derivatives depending on the nucleophile used.

Oxidation: Oxidized derivatives such as nitroso compounds.

Scientific Research Applications

4-(Cyclopropylmethoxy)-1-fluoro-2-nitrobenzene has several applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and can be used in the development of new synthetic methodologies.

Biology: The compound’s derivatives may exhibit biological activity, making it a potential candidate for drug discovery and development.

Medicine: Research into its derivatives could lead to the development of new pharmaceuticals with therapeutic properties.

Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(Cyclopropylmethoxy)-1-fluoro-2-nitrobenzene and its derivatives depends on the specific application and target. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, the reduction of the nitro group to an amino group can result in compounds that interact with specific enzymes, potentially inhibiting or activating their function.

Comparison with Similar Compounds

Table 2: Bioactivity Comparison of PDE4 Inhibitors

| Compound | Target | IC₅₀ (nM) | Selectivity Over PDE1-3,5 | Key Structural Features |

|---|---|---|---|---|

| Roflumilast | PDE4 | 0.8 | >10,000-fold | 3-OCH₂Cyclopropyl, 4-difluoromethoxy |

| Piclamilast | PDE4 | 2–13 | >1,000-fold | 4-Cyclopropoxy, 3,5-dichloro |

| Cilomilast | PDE4 | 40–3000 | Moderate | Methoxy substituents |

| Rolipram | PDE4 | 10–600 | Low | 4-Pyrrolidinyl |

Structural and Functional Insights:

- Cyclopropylmethoxy Role : Roflumilast and the target compound both incorporate cyclopropylmethoxy groups, which contribute to enhanced metabolic stability and target affinity compared to simpler alkoxy chains (e.g., methoxy in cilomilast) .

Physicochemical and Spectroscopic Comparisons

Table 3: Spectroscopic Data of Selected Compounds

Key Findings:

- Cyclopropylmethoxy Signatures : The OCH₂Cyclopropyl protons typically resonate as a multiplet at δ 1.2–1.4 ppm, with the adjacent methylene group appearing as a doublet near δ 4.1 ppm .

- Aromatic Region: Fluorine and nitro groups deshield adjacent aromatic protons, shifting signals upfield (e.g., δ 7.5–8.0 ppm) compared to non-fluorinated analogues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.